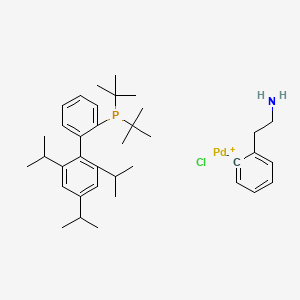

tBuXPhos Pd G1

Übersicht

Beschreibung

TBuXPhos Pd G1 is a white powder that acts as a catalyst for cross-coupling reactions of electron-deficient anilines with aryl chlorides . It is also a catalyst for rapid C-N bond-forming processes at low catalyst loading . It is used in C-N cross-coupling reactions, at or below room temperature .

Synthesis Analysis

The method for synthesizing this compound is functional-group tolerant, proceeds smoothly (30 to 50 °C), and provides rapid access to the target compounds in good to excellent isolated yields . When applied to the synthesis of a known NaV1.8 modulator, this method led to a significant improvement of the E-factor in comparison with classical organic synthesis .Molecular Structure Analysis

The molecular formula of this compound is C37H55ClNPPd . The molecular weight of this compound is 686.69 g/mol .Chemical Reactions Analysis

This compound is a catalyst for C-C bond and C-N bond formation . It is used in Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 150-159 °C .Wissenschaftliche Forschungsanwendungen

Buchwald-Hartwig-Kreuzkupplung

tBuXPhos Pd G1: ist ein herausragender Katalysator in der Buchwald-Hartwig-Kreuzkupplungsreaktion . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Stickstoff-Bindungen, die in Pharmazeutika, Agrochemikalien und organischen Materialien von großer Bedeutung sind. Die Robustheit und Effizienz des Katalysators erleichtern die Bildung von Arylaminen, einer grundlegenden Struktur in vielen bioaktiven Verbindungen.

Heck-Reaktion

Die Heck-Reaktion ist ein weiteres Gebiet, in dem This compound eine bedeutende Anwendung findet . Sie katalysiert die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen Arylhalogeniden und Alkenen, was zur Synthese von Styrolen führt, die für die Herstellung von Polymeren, Naturstoffen und Feinchemikalien von Wert sind.

Hiyama-Kupplung

In der Hiyama-Kupplung fungiert This compound als Katalysator zur Kupplung von Aryl- oder Vinylsilanen mit Aryl- oder Vinylhalogeniden . Diese Reaktion ist besonders nützlich für die Herstellung von Biarylen und Styrolen, die für elektronische Materialien und die Ligandensynthese für weitere katalytische Anwendungen von Bedeutung sind.

Negishi-Kupplung

This compound: wird auch in der Negishi-Kupplung eingesetzt, die Kohlenstoff-Kohlenstoff-Bindungen zwischen Organozinkverbindungen und Aryl- oder Vinylhalogeniden bildet . Dieses Verfahren ist sehr wertvoll für seine Fähigkeit, komplexe molekulare Architekturen präzise zu konstruieren, und wird häufig in der Naturstoffsynthese und der Wirkstoffforschung eingesetzt.

Sonogashira-Kupplung

Die Sonogashira-Kupplung ist eine wichtige Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen terminalen Alkinen und Aryl- oder Vinylhalogeniden, wobei This compound als Katalysator dient . Diese Reaktion spielt eine wichtige Rolle bei der Synthese von konjugierten Enynen, die Schlüsselkomponenten in der Materialwissenschaft und der Pharmazie sind.

Suzuki-Miyaura-Kupplung

Schließlich findet This compound Anwendung in der Suzuki-Miyaura-Kupplung, die die Bindungsbildung zwischen Aryl- oder Vinylboronsäuren und Aryl- oder Vinylhalogeniden ermöglicht . Diese Reaktion ist bekannt für ihren breiten Substratbereich und ihre Toleranz gegenüber verschiedenen funktionellen Gruppen, was sie zu einem Eckpfeiler in der Kreuzkupplungschemie macht.

Wirkmechanismus

Target of Action

tBuXPhos Pd G1, also known as t-BuXPhos palladium (II) phenethylamine chloride, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, particularly in cross-coupling reactions of electron-deficient anilines with aryl chlorides .

Mode of Action

This compound interacts with its targets by facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds . This is achieved through a process known as the Buchwald-Hartwig Cross Coupling Reaction . The compound acts as a catalyst, lowering the activation energy required for the reaction and thus speeding up the reaction rate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cross-coupling reaction pathway . This pathway involves the formation of new C-C and C-N bonds, which are crucial in the synthesis of various organic compounds . The downstream effects include the production of a wide range of chemical compounds, including those used in pharmaceuticals and materials science .

Pharmacokinetics

In the context of its use in chemical reactions, it’s important to note that this compound is air, moisture, and thermally-stable , which can impact its availability and effectiveness in catalyzing reactions.

Result of Action

The molecular effect of this compound’s action is the formation of new C-C and C-N bonds . On a cellular level, this can lead to the creation of new organic compounds, depending on the reactants involved in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is air, moisture, and thermally-stable , which means it can maintain its catalytic activity under a wide range of conditions. It is also air-sensitive and should be stored under argon , indicating that exposure to certain environmental conditions could potentially affect its stability and efficacy.

Safety and Hazards

Eigenschaften

IUPAC Name |

chloropalladium(1+);ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H45P.C8H10N.ClH.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;9-7-6-8-4-2-1-3-5-8;;/h13-21H,1-12H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITFHTZGVMIBGS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H55ClNPPd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1142811-12-8 | |

| Record name | Chloro(2-di-t-butylphosphino-2',4',6'-tri-i-propyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II), min. 98% [t-BuXPhos Palladacycle Gen. 1] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

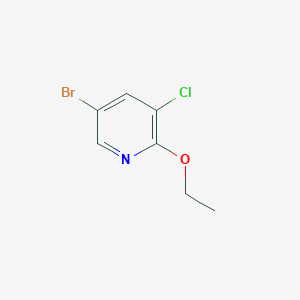

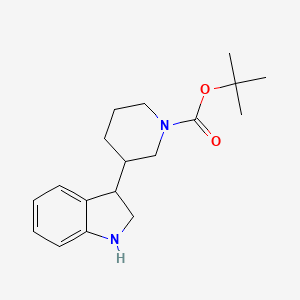

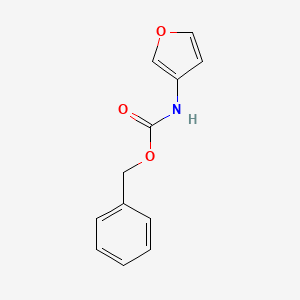

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxo-8-phenyl-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester](/img/structure/B1528030.png)

![Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1528035.png)

![6-(AMinoMethyl)-4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1528037.png)

![4-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1528038.png)

![2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1528039.png)

![1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1528041.png)

![tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1528042.png)

![4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1528045.png)

![tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1528047.png)